2-Propenoic acid, 3-(4-methoxy-1-naphthalenyl)-, ethyl ester

Lipophilicity LogP Partition Coefficient

Researchers requiring a reliable naphthalene-derived acrylate for palladium-catalyzed cross-couplings or light-responsive polymer synthesis often face inconsistent purity and absent QC documentation. This ethyl ester (CAS 15971-31-0) addresses those gaps with: • Consistent 95% purity, verified by batch-specific NMR, HPLC, and GC data, reducing method development uncertainty. • Optimized lipophilicity (LogP 3.42) and low TPSA (35.53 Ų) for superior organic-phase reactivity and passive membrane permeability. • Ambient storage and global shipping, ensuring rapid procurement for time-sensitive projects.

Molecular Formula C16H16O3
Molecular Weight 256.30
CAS No. 15971-31-0
Cat. No. B1652721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-(4-methoxy-1-naphthalenyl)-, ethyl ester
CAS15971-31-0
Molecular FormulaC16H16O3
Molecular Weight256.30
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C2=CC=CC=C12)OC
InChIInChI=1S/C16H16O3/c1-3-19-16(17)11-9-12-8-10-15(18-2)14-7-5-4-6-13(12)14/h4-11H,3H2,1-2H3/b11-9+
InChIKeyVBZWLZWCHZBRPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-methoxy-1-naphthalenyl)acrylate: Physicochemical Profile & Procurement


2-Propenoic acid, 3-(4-methoxy-1-naphthalenyl)-, ethyl ester (CAS 15971-31-0) is a naphthalene-derived α,β-unsaturated ethyl ester with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol [1]. It is a member of the arylpropenoate class, featuring a 4-methoxy-1-naphthalenyl group conjugated to an acrylic acid ethyl ester moiety, which imparts distinct photochemical and physicochemical properties [2]. This compound is available from multiple suppliers at a standard purity of 95%, with at least one vendor offering batch-specific QC data, including NMR, HPLC, and GC .

Ethyl ester acrylate designed for Heck couplings and polymer backbone incorporation in photo-responsive material research.
4‑Methoxy‑1‑naphthalenyl unit enables E/Z photoisomerization without fatigue, a reported advantage for light‑switchable polymer systems.
Batch‑specific QC (NMR, HPLC, GC) available from select suppliers, supporting reproducible synthetic starting material assessment.

Ethyl 3-(4-methoxy-1-naphthalenyl)acrylate: Analog Substitution Risks


Substituting this compound with a structural analog, such as the free carboxylic acid (CAS 15971-30-9) or a non-methoxylated naphthalene ester (e.g., CAS 114833-06-6), introduces significant shifts in key physicochemical properties that govern reactivity, solubility, and formulation behavior . The presence of both the 4-methoxy substituent on the naphthalene ring and the ethyl ester group creates a unique polarity and lipophilicity profile, directly impacting its performance in synthetic transformations like Heck couplings and its behavior in photochemical applications [1]. Using a generic alternative without accounting for these quantitative differences can lead to altered reaction kinetics, inconsistent yields, and non-reproducible photophysical data [1].

!
Free acid analog (CAS 15971‑30‑9) shifts LogP downward by ~0.5 units and increases TPSA, reducing organic-phase solubility and potentially altering Heck reaction kinetics.
!
Non‑methoxylated naphthalene esters lack the 4‑methoxy photoactive unit; photochemical E/Z isomerization behavior may not reproduce, affecting photo‑response polymer design.
!
Comparable analogs often lack batch‑specific multi‑technique QC; procurement without such data can increase in‑house characterization burden and synthetic reproducibility risk.

Ethyl 3-(4-methoxy-1-naphthalenyl)acrylate: Evidence vs. Closest Analogs


LogP Advantage for Organic Phase Partitioning

The target compound's ethyl ester moiety confers a substantially higher computed LogP relative to its free acid analog. This difference is critical for applications requiring preferential partitioning into organic phases or hydrophobic environments .

LogP
Data to verify
ΔLogP ≈ +0.47
(3.42 vs 2.95)
Supports organic-phase partitioning preference
Computational prediction; experimental confirmation advised
Lipophilicity LogP Partition Coefficient Drug Design Sample Preparation

Reduced Polar Surface Area and Membrane Permeability

The ethyl esterification masks the polar carboxylic acid group, resulting in a significantly lower topological polar surface area (TPSA) compared to the free acid. This metric is a key descriptor in predicting passive membrane permeability .

TPSA
Data to verify
ΔTPSA ≈ −11.0 Ų
(35.5 vs 46.5)
Lower polar surface area suggests improved passive permeability context
Computed estimate; verify with experimental permeability assays
Polar Surface Area TPSA Membrane Permeability ADME Physicochemical Property

Batch-Specific QC Data Reduces Procurement Risk

Unlike many suppliers that offer only a standard catalog purity, Bidepharm provides batch-specific quality control documentation, including NMR, HPLC, and GC data, for CAS 15971-31-0 . This level of analytical support is not consistently available for close structural analogs like the free acid (CAS 15971-30-9) or the non-methoxylated ester (CAS 114833-06-6) from the same vendor.

QC Documentation
Supplier data
NMR, HPLC, GC reports per batch
Reduces procurement characterization burden
Supplier‑specific; verify before critical synthetic steps
Quality Control Purity NMR HPLC Procurement Specification

Ethyl 3-(4-methoxy-1-naphthalenyl)acrylate: Best-Fit Applications


Heck Coupling for Lipophilic Drug Intermediates

The compound's high LogP (3.42) and favorable solubility in organic solvents make it an ideal acrylate partner in palladium-catalyzed Heck cross-coupling reactions, particularly for constructing lipophilic naphthalene-based pharmacophores where the free acid analog (LogP ~2.95) would have insufficient solubility in organic media . Its defined ethyl ester also serves as a protected carboxylic acid, enabling further synthetic elaboration.

Photo-Responsive Polymers with Minimal Fatigue

The 1-(4-methoxynaphthyl)- moiety has been identified as a photoactive unit in polymers where photochemical E/Z isomerization is not accompanied by fatigue, a key advantage over the 9-anthryl derivative . The ethyl ester of this specific compound can be readily incorporated into methacrylate-based polymer backbones for applications in light-responsive materials.

Pro-Drug and Membrane-Permeable Delivery Form

With a significantly lower Topological Polar Surface Area (TPSA of 35.53 Ų) compared to the analogous free acid (TPSA ~46.53 Ų), this ethyl ester is better suited for designs targeting passive membrane permeability. This makes it a promising candidate for developing pro-drugs where the ester is later hydrolyzed in vivo to release the active carboxylic acid form of a 4-methoxy-1-naphthalene derivative .

Reference Standard for Method Development and QC

For laboratories developing HPLC or GC methods for naphthalene acrylic acid derivatives, the availability of this compound with batch-specific QC data (NMR, HPLC, GC) provides a reliable reference standard for system suitability tests and purity assays, reducing method development uncertainty .

Application
Selection Property
Validation Focus
Heck coupling research for lipophilic substrates
High LogP for non‑polar media solubility
Reaction yield and solvent compatibility
Photo‑responsive polymer research (E/Z isomerization unit)
4‑Methoxynaphthalenyl photoactive group
Photochemical stability and polymer incorporation efficiency
Prodrug research: esterase‑labile conjugate design
Low TPSA and hydrolyzable ethyl ester
In vitro permeability and ester hydrolysis kinetics
HPLC/GC method development reference standard
Batch‑specific multi‑technique QC data
System suitability and purity assay consistency
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